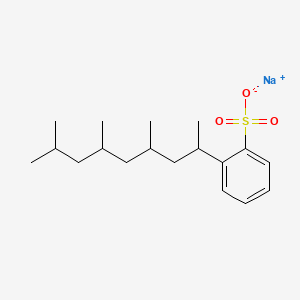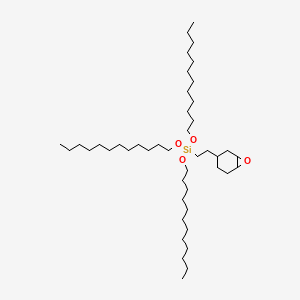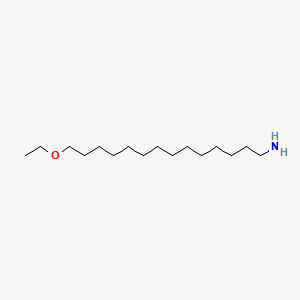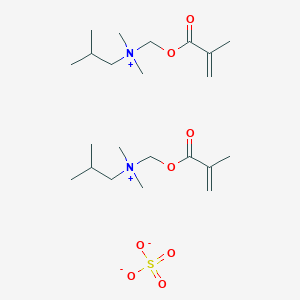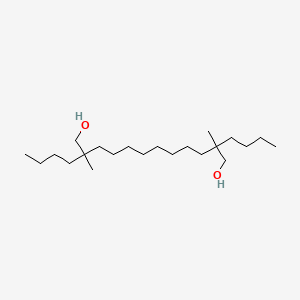
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol is an organic compound with the molecular formula C22H46O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is characterized by its long carbon chain and the presence of butyl and methyl groups, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol typically involves multi-step organic reactions. One common method includes the alkylation of a dodecanediol precursor with butyl and methyl groups under controlled conditions. The reaction may require catalysts such as strong acids or bases to facilitate the addition of these groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the butyl and methyl groups may influence the compound’s hydrophobicity, impacting its distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,12-Dodecanediol: Lacks the butyl and methyl groups, making it less hydrophobic.
2,11-Dimethyl-1,12-dodecanediol: Contains methyl groups but not butyl groups, resulting in different chemical properties.
2,11-Dibutyl-1,12-dodecanediol: Contains butyl groups but not methyl groups, affecting its reactivity and solubility.
Uniqueness
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol is unique due to the presence of both butyl and methyl groups, which enhance its hydrophobicity and influence its chemical reactivity. These structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
85018-70-8 |
|---|---|
Formule moléculaire |
C22H46O2 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
2,11-dibutyl-2,11-dimethyldodecane-1,12-diol |
InChI |
InChI=1S/C22H46O2/c1-5-7-15-21(3,19-23)17-13-11-9-10-12-14-18-22(4,20-24)16-8-6-2/h23-24H,5-20H2,1-4H3 |
Clé InChI |
TZRAEZFPNBGDOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CCCCCCCCC(C)(CCCC)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



